molecular formula C14H21NO4 B3323656 tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate CAS No. 167082-56-6

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Cat. No.: B3323656
CAS No.: 167082-56-6
M. Wt: 267.32 g/mol
InChI Key: WEIHMMMBXBQYNT-UHFFFAOYSA-N
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Description

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.33 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides . The reaction is usually conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include metabolic pathways or signal transduction pathways, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The presence of two hydroxyl groups and a phenyl ring makes it a versatile compound for various applications in synthesis and research .

Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHMMMBXBQYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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